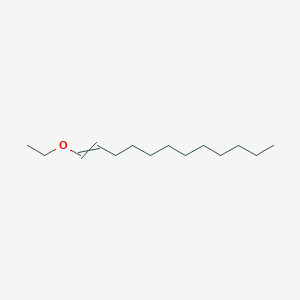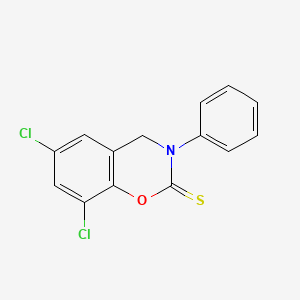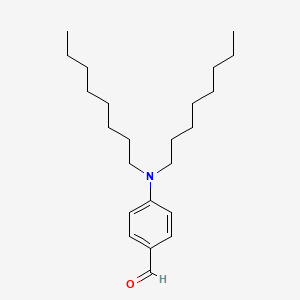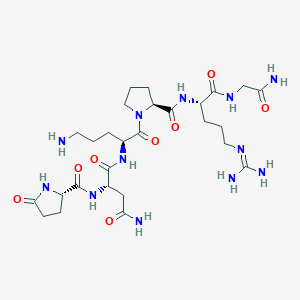
5-Oxo-L-prolyl-L-asparaginyl-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-Oxo-L-prolyl-L-asparaginyl-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide” is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-Oxo-L-prolyl-L-asparaginyl-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups for peptide bond formation.
Deprotection Steps: Removing protecting groups from amino acids to allow for further coupling.
Cleavage: Releasing the peptide from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino acid side chains.
Reduction: Reduction reactions can modify disulfide bonds or other functional groups within the peptide.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may yield sulfoxides or sulfonic acids, while reduction can result in free thiols.
科学研究应用
Chemistry
Peptide Synthesis: Used as a model compound for developing new synthetic methods.
Biology
Enzyme Inhibition: May act as an inhibitor for specific enzymes.
Receptor Binding: Potential to bind to biological receptors and modulate their activity.
Medicine
Drug Development: Investigated for therapeutic potential in treating diseases.
Diagnostics: Used in diagnostic assays to detect specific biomolecules.
Industry
Biotechnology: Applications in the production of biopharmaceuticals.
Agriculture: Potential use in developing bioactive compounds for crop protection.
作用机制
The mechanism of action for “5-Oxo-L-prolyl-L-asparaginyl-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide” likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets would require detailed experimental studies to elucidate.
相似化合物的比较
Similar Compounds
5-Oxo-L-prolyl-L-asparaginyl-L-ornithyl-L-prolyl-L-ornithylglycinamide: Lacks the diaminomethylidene group.
5-Oxo-L-prolyl-L-asparaginyl-L-ornithyl-L-prolyl-L-ornithyl-L-glycinamide: Contains an additional amino acid residue.
Uniqueness
“5-Oxo-L-prolyl-L-asparaginyl-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide” is unique due to the presence of the diaminomethylidene group, which may confer distinct chemical and biological properties compared to similar peptides.
属性
CAS 编号 |
268745-35-3 |
|---|---|
分子式 |
C27H46N12O8 |
分子量 |
666.7 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanediamide |
InChI |
InChI=1S/C27H46N12O8/c28-9-1-4-16(37-24(45)17(12-19(29)40)38-23(44)15-7-8-21(42)35-15)26(47)39-11-3-6-18(39)25(46)36-14(5-2-10-33-27(31)32)22(43)34-13-20(30)41/h14-18H,1-13,28H2,(H2,29,40)(H2,30,41)(H,34,43)(H,35,42)(H,36,46)(H,37,45)(H,38,44)(H4,31,32,33)/t14-,15-,16-,17-,18-/m0/s1 |
InChI 键 |
QPXVAYHRWMELAL-ATIWLJMLSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCC(=O)N2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |
规范 SMILES |
C1CC(N(C1)C(=O)C(CCCN)NC(=O)C(CC(=O)N)NC(=O)C2CCC(=O)N2)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-[(4-Fluorophenyl)phosphoryl]diphenol](/img/structure/B12583713.png)
![S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate](/img/structure/B12583717.png)
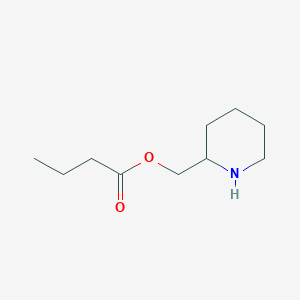
![3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12583723.png)
![N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B12583730.png)
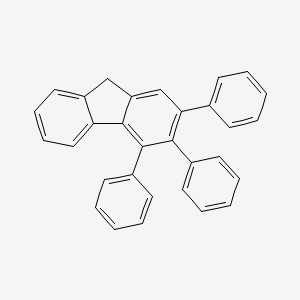
![N-{4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-phenylpropanamide](/img/structure/B12583745.png)
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12583757.png)

![S-[4-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]but-3-ynyl] benzenecarbothioate](/img/structure/B12583769.png)
![3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one](/img/structure/B12583771.png)
